(2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a benzylidene group and a benzyloxy group attached to a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene and benzyloxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2E)-6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: The parent compound.
(2E)-6-benzyl-2-[4-(methoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: A similar compound with a methoxy group instead of a benzyloxy group.
(2E)-6-benzyl-2-[4-(hydroxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: A similar compound with a hydroxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyloxy group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C26H19N3O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H19N3O3S/c30-24-22(15-18-7-3-1-4-8-18)28-29-25(31)23(33-26(29)27-24)16-19-11-13-21(14-12-19)32-17-20-9-5-2-6-10-20/h1-14,16H,15,17H2/b23-16+ |
InChI Key |
AHRUSMHGNHXQSI-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.